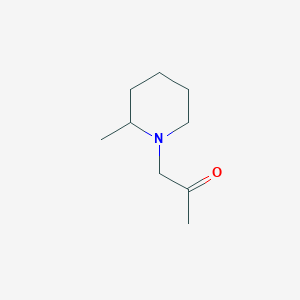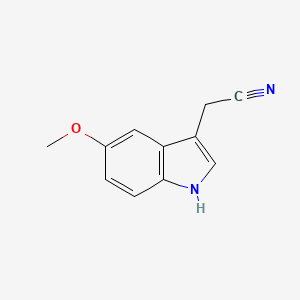![molecular formula C11H12BrNO3 B1351743 Methyl 2-[[2-(4-bromophenyl)acetyl]amino]acetate CAS No. 524032-63-1](/img/structure/B1351743.png)
Methyl 2-[[2-(4-bromophenyl)acetyl]amino]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-[[2-(4-bromophenyl)acetyl]amino]acetate” is a chemical compound . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The buyer assumes responsibility to confirm product identity and/or purity .
Synthesis Analysis
Methyl 4-bromophenylacetate, a related compound, is made from 4-bromophenylacetic acid by Fischer esterification, refluxing it with methanol acidified with sulfuric acid . An ethyl ester can be made in an analogous way using ethanol instead of methanol .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C9H9BrO2 . The molecular weight is 229.075 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 2-[[2-(4-bromophenyl)acetyl]acetate” include a molecular weight of 229.071 , a density of 1.4±0.1 g/cm3 , and a boiling point of 268.6±15.0 °C at 760 mmHg . The melting point is 205-208°C .
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Activity
Synthesis and Antihypertensive Activity : Methyl 2-[[2-(4-bromophenyl)acetyl]amino]acetate was utilized as a starting material in the synthesis of various compounds, including thiosemicarbazides, triazoles, and Schiff bases. These compounds showed significant antihypertensive α-blocking activity with low toxicity, highlighting the potential use of this chemical in developing hypertension treatments (Abdel-Wahab et al., 2008).
Antiprotozoal Agents : Derivatives of this compound, specifically 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine acetate salt, were synthesized and showed strong DNA affinities and effective in vitro and in vivo antiprotozoal activity against T. b. rhodesiense and P. falciparum. This indicates its potential as a base structure for developing antiprotozoal drugs (Ismail et al., 2004).
Drug Intermediate and Educational Application : The compound was used in an organic experiment design as a drug intermediate, showcasing its utility not only in pharmacological applications but also as an educational tool in improving students' interest in scientific research and experimental skills (Min, 2015).
Synthesis of Clopidogrel Sulfate : The compound served as a precursor in the synthesis of Clopidogrel Sulfate, a medication used to prevent blood clots. The synthesis route highlighted advantages like readily available starting material, moderate conditions, high yield, and quality, indicating the compound's relevance in pharmaceutical manufacturing (Hu Jia-peng, 2012).
Synthesis of Aryloxyacetic Acid Analogs and Antimicrobial Activity : this compound was used in synthesizing aryloxyacetic acid analogs, showing potent antimicrobial activity against various pathogens, indicating its potential use in developing new antimicrobial agents (Dahiya et al., 2008).
Production of Phenylacetic Acid Derivatives : The compound was involved in producing phenylacetic acid derivatives, showcasing its versatility in organic synthesis and potential applications in various pharmacological fields (Varma et al., 2006).
Structural Analysis and Chemical Properties
Crystal Structure Analysis : this compound's crystal structure was studied, providing insights into its molecular geometry and interactions, which is vital for understanding its chemical behavior and potential applications in material science and pharmacology (Choi et al., 2007).
Atropoisomeric Alkenylphenylglycine Derivatives Synthesis : The compound was used in synthesizing atropoisomeric alkenylphenylglycine derivatives, showcasing its utility in creating complex molecular structures with potential applications in medicinal chemistry and material science (Bizhanova et al., 2017).
Hydrogen Bond Studies in Substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides : The compound was part of a study focused on hydrogen bond interactions, offering valuable insights into its bonding characteristics and potential applications in designing molecules with desired properties (Romero & Margarita, 2008).
Synthesis of Formazans as Antimicrobial Agents : this compound was involved in synthesizing formazans, highlighting its utility in developing new antimicrobial agents and contributing to the fight against microbial resistance (Sah et al., 2014).
Wirkmechanismus
The mechanism of action for “Methyl 2-[[2-(4-bromophenyl)acetyl]amino]acetate” is not explicitly mentioned in the search results. However, electrophilic aromatic substitution is a common reaction involving aromatic rings like the one present in this compound .
Safety and Hazards
Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . The safety data sheet (SDS) for a related compound, Methyl 4-bromophenylacetate, suggests that it may cause eye, skin, and respiratory tract irritation .
Zukünftige Richtungen
“Methyl 2-[[2-(4-bromophenyl)acetyl]amino]acetate” exhibits diverse properties and finds applications in various fields like pharmaceuticals, organic synthesis, and material sciences, making it an indispensable tool for researchers. Its future directions could involve further exploration of these applications.
Eigenschaften
IUPAC Name |
methyl 2-[[2-(4-bromophenyl)acetyl]amino]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3/c1-16-11(15)7-13-10(14)6-8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBBHEGFSSAGSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)CC1=CC=C(C=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
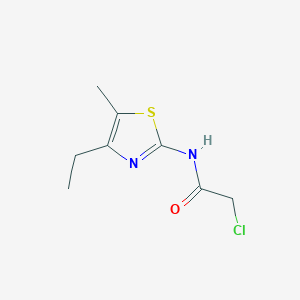
![pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one](/img/structure/B1351664.png)
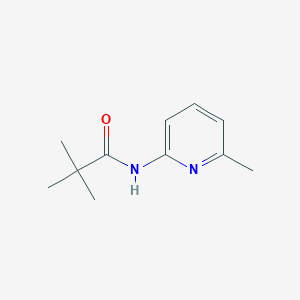
![[4-(1H-tetrazol-1-yl)phenoxy]acetic acid](/img/structure/B1351681.png)
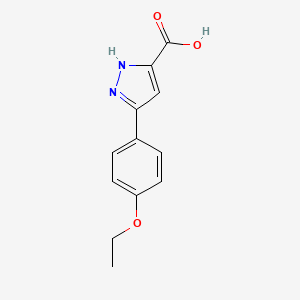

![N,N-dimethyl-N'-{5-[4-(methylsulfonyl)benzoyl]-1,3-thiazol-2-yl}iminoformamide](/img/structure/B1351701.png)

![2-{[2-(4-Chlorophenoxy)ethyl]amino}ethanol](/img/structure/B1351711.png)

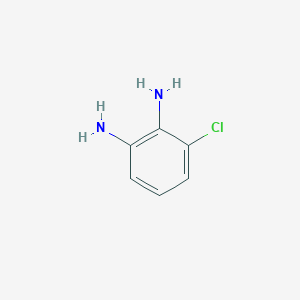
![5-[4-(diethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1351720.png)
